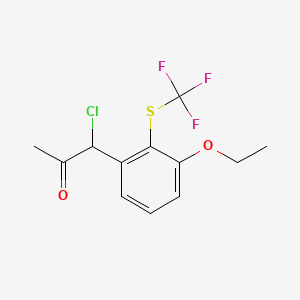
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C12H12ClF3O2S and a molecular weight of 312.74 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring, making it a unique and versatile chemical entity.
Preparation Methods
The synthesis of 1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituents: The starting material, a phenyl ring, is first substituted with an ethoxy group and a trifluoromethylthio group through electrophilic aromatic substitution reactions.
Chlorination: The substituted phenyl ring is then subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.
Ketone Formation: The final step involves the formation of the ketone group through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with hydrophobic pockets of target proteins. The chloro and ethoxy groups may contribute to the compound’s binding affinity and selectivity towards specific enzymes or receptors.
Comparison with Similar Compounds
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one: Lacks the sulfur atom, which may affect its chemical reactivity and biological activity.
1-Chloro-1-(3-methoxy-2-(trifluoromethylthio)phenyl)propan-2-one: Contains a methoxy group instead of an ethoxy group, potentially altering its physicochemical properties and interactions with biological targets.
Properties
Molecular Formula |
C12H12ClF3O2S |
|---|---|
Molecular Weight |
312.74 g/mol |
IUPAC Name |
1-chloro-1-[3-ethoxy-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2S/c1-3-18-9-6-4-5-8(10(13)7(2)17)11(9)19-12(14,15)16/h4-6,10H,3H2,1-2H3 |
InChI Key |
DWPXDCWDEDNSKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1SC(F)(F)F)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















